REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9]1[N:17]=[C:16]([Cl:18])[N:15]=[C:14]2[C:10]=1[NH:11][CH:12]=[N:13]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH:25](Br)([CH3:27])[CH3:26]>CS(C)=O>[CH2:1]([NH:8][C:9]1[N:17]=[C:16]([Cl:18])[N:15]=[C:14]2[C:10]=1[N:11]=[CH:12][N:13]2[CH:25]([CH3:27])[CH3:26])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1=C2NC=NC2=NC(=N1)Cl
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)Br
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated in vacuum
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ethylacetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Crystallization from methanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC1=C2N=CN(C2=NC(=N1)Cl)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.305 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |